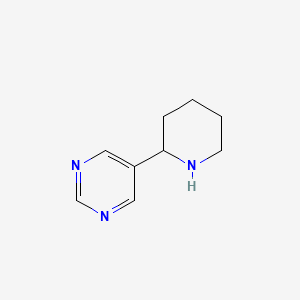

5-(Piperidin-2-yl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their recurring presence in a vast array of biologically active compounds and approved pharmaceutical agents. researchgate.netmdpi.com Nitrogen-containing heterocycles are fundamental to the structure of many natural products, vitamins, and alkaloids. acs.org In fact, over 75% of drugs approved by the FDA and available on the market contain such nitrogen-based heterocyclic moieties. smolecule.com

Pyrimidine , a six-membered aromatic ring with two nitrogen atoms, is a core component of nucleic acids (cytosine, thymine, and uracil), which are fundamental building blocks of DNA and RNA. gsconlinepress.com This inherent biological relevance makes the pyrimidine nucleus a key target for the development of a wide range of therapeutics. gsconlinepress.com Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.gov The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to effectively interact with various biological targets. nih.gov

Piperidine , a saturated six-membered heterocycle containing one nitrogen atom, is another crucial scaffold in drug discovery. nih.gov Its derivatives are found in numerous natural alkaloids and synthetic drugs, demonstrating a wide range of biological activities, including antibacterial, anticancer, and antihypertensive effects. nih.gov The piperidine ring's conformational flexibility allows it to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological receptors.

The combination of these two scaffolds into a single molecule, as seen in 5-(Piperidin-2-yl)pyrimidine, offers a versatile platform for developing new chemical entities with potentially enhanced biological activity. nih.gov

Overview of Research Trajectories for Nitrogen-Containing Heterocycles

The field of nitrogen-containing heterocycles is a dynamic and ever-expanding area of chemical research, driven by the quest for novel therapeutic agents. smolecule.com A significant portion of small-molecule drugs approved by the U.S. FDA, estimated to be around 60%, feature a nitrogen heterocycle. sci-hub.sewjarr.comacs.org This prevalence is attributed to their metabolic stability and their capacity to engage in crucial biological interactions, such as hydrogen bonding with DNA, which is a key mechanism for many anti-cancer agents. wjarr.comacs.org

Current research trajectories in this field are focused on several key areas:

Design and Synthesis of Novel Scaffolds: Chemists are continuously developing new methods for the synthesis of complex nitrogen-containing heterocyclic systems to explore new chemical space and generate libraries of compounds for biological screening. mdpi.com

Structure-Activity Relationship (SAR) Studies: A major focus is on the systematic modification of known active heterocyclic compounds to understand the relationship between their chemical structure and biological activity. This allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Target-Based Drug Design: With an increasing understanding of the biological targets involved in disease, researchers are designing and synthesizing nitrogen-containing heterocycles that can specifically interact with and modulate the activity of these targets, such as enzymes and receptors.

Development of Hybrids: There is a growing interest in creating hybrid molecules that combine two or more different heterocyclic scaffolds, like pyrimidine and piperidine, to leverage the biological properties of each component and potentially achieve synergistic effects. nih.gov

Historical Context of this compound and Related Analogues in Academic Investigations

The academic investigation of this compound is rooted in the broader historical exploration of pyrimidine and piperidine derivatives. The first pyrimidine derivative, alloxan, was isolated in 1818 from the oxidation of uric acid. gsconlinepress.com The synthesis of pyrimidine itself followed, and its recognition as a core component of nucleic acids solidified its importance in biological and medicinal chemistry. gsconlinepress.com

Specific research into this compound as a distinct chemical entity is more recent and is part of the ongoing effort to synthesize and screen novel heterocyclic compounds for biological activity. Its synthesis can be achieved through methods such as cyclization reactions using appropriate precursors or through bromination of a pyrimidine ring followed by nucleophilic substitution with piperidine. smolecule.com

Academic investigations have explored this compound as a valuable building block for the creation of more complex molecules with potential therapeutic applications. smolecule.com Research has indicated that this compound and its derivatives may possess antioxidant, anticancer, and neuroprotective properties. smolecule.com

The study of analogues of this compound has been a fruitful area of research. For instance, various pyrimidine-piperidine hybrids have been investigated for a range of biological activities:

GPR119 Agonists: The discovery of G protein-coupled receptor 119 (GPR119) as a target for type 2 diabetes has led to the development of pyrimidine-piperidine containing compounds as potent agonists. acs.org

NHE-1 Inhibitors: A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs have been identified as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), with potential applications in cardiovascular diseases. nih.gov

Wnt/β-catenin Pathway Agonists: A high-throughput screening campaign led to the discovery of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, a compound that activates the Wnt/β-catenin signaling pathway and has shown potential for increasing bone formation. acs.org

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Bioisosteric modifications of known NNRTIs have led to the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives with potent activity against HIV-1. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDOGBLDKCMJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Piperidin 2 Yl Pyrimidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies focus on efficiently connecting the pyrimidine (B1678525) and piperidine (B6355638) units. These methods primarily involve well-established organic reactions such as cyclizations, cross-coupling reactions, and nucleophilic substitutions.

Cyclization Reactions Utilizing Pyrimidine and Piperidine Precursors

The formation of the pyrimidine ring is a classic strategy in heterocyclic chemistry, typically involving the condensation of a three-carbon dielectrophilic component with a compound containing an N-C-N unit, such as amidines, guanidines, or ureas. bu.edu.eg For instance, a common method is the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines. mdpi.com

While a direct one-pot cyclization to form 5-(Piperidin-2-yl)pyrimidine from simple acyclic precursors is not commonly reported, the principles of pyrimidine synthesis can be applied within a multi-step framework. A hypothetical cyclization approach could involve a precursor molecule that already contains the piperidine ring, such as a 1,3-dicarbonyl compound substituted with a piperidin-2-yl group at the C2 position. This functionalized precursor could then be cyclized with an appropriate N-C-N fragment like guanidine (B92328) or urea (B33335) to form the desired pyrimidine ring.

Similarly, the synthesis of the piperidine ring often involves intramolecular cyclization reactions. mdpi.com These can include reductive amination of δ-amino ketones, intramolecular Michael additions, or ring-closing metathesis. A strategy targeting the title compound could involve a pre-functionalized pyrimidine with a suitable side chain that can undergo intramolecular cyclization to form the piperidine ring. For example, a pyrimidine bearing a 5-carbon chain with an amine and a carbonyl group could be induced to cyclize. These cyclization reactions are typically integral parts of a broader multi-step synthesis. tandfonline.com

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for linking pre-formed pyrimidine and piperidine rings.

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds between sp²-hybridized carbon atoms. The general reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org

For the synthesis of this compound, this strategy would most likely involve the coupling of a 5-halopyrimidine with a piperidine-2-ylboronic acid derivative (or vice versa). 5-Bromopyrimidine (B23866) is a common starting material for such reactions. orgsyn.orgorgsyn.org The piperidine nitrogen would typically require a protecting group (e.g., Boc) to prevent side reactions and to facilitate the synthesis and stability of the organoboron reagent.

While a direct synthesis of the title compound using this method is not explicitly detailed in the provided search results, numerous analogous reactions demonstrate its feasibility. For example, 5-bromopyrimidine has been successfully coupled with various aryl and heteroaryl boronic acids. rsc.orgnih.gov The reaction conditions typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₃PO₄, and a solvent system such as dioxane or tert-amyl alcohol. orgsyn.orgrsc.org

| Pyrimidine Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄, t-Amyl alcohol, 120 °C | - | orgsyn.orgorgsyn.org |

| 5-Bromopyrimidine | Heteroaryl halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃, 1,4-Dioxane, 95 °C | 56% (for 4,6-bis(5-pyrimidyl)pyrimidine) | rsc.org |

| 5-Bromopyrimidine | 5-Bromopyrimidine | Pd₂(dba)₃ / Ligand | KF, Dioxane | 91% | nih.gov |

Copper-Catalyzed Coupling Strategies (e.g., Ullmann-type)

The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl (C-C coupling) or the coupling of an aryl halide with an alcohol, amine, or thiol (C-O, C-N, or C-S coupling, often called Ullmann condensation). nih.govorganic-chemistry.org

Applying the Ullmann reaction to form the C-C bond in this compound is challenging and less common than palladium-catalyzed methods. Classic C-C Ullmann couplings often require harsh conditions (high temperatures) and stoichiometric amounts of copper. organic-chemistry.org While modern advancements have introduced ligands that allow for milder conditions, these reactions are still not as general as Suzuki or Stille couplings for this type of transformation. nih.gov

More commonly, Ullmann-type reactions are used for C-N bond formation. acs.org For instance, a copper-catalyzed reaction between a halopyrimidine and piperidine would typically result in N-pyrimidylpiperidine, where the pyrimidine ring is attached to the nitrogen atom of the piperidine. This is a different constitutional isomer from the target compound. However, specialized Ullmann-type protocols for C-C bond formation exist, though their application to this specific heterocyclic system is not well-documented. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. In pyrimidines, the electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The C5 position, however, is electronically more similar to a benzene (B151609) carbon and is generally not susceptible to SₙAr unless activated by a strong electron-withdrawing group at that position.

Therefore, a direct SₙAr reaction where a piperidine-based nucleophile displaces a leaving group at the C5 position of a pyrimidine is synthetically challenging and unlikely to proceed under standard conditions.

However, SₙAr reactions are frequently used in multi-step syntheses of substituted pyrimidines. For example, a common route involves the reaction of a chloropyrimidine with an amine nucleophile. A patent describes the synthesis of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide, where piperidine displaces a chlorine atom at the C6 position of the pyrimidine ring. google.com This highlights the utility of piperidine as a nucleophile for functionalizing activated positions on the pyrimidine ring. While this does not form the C5-substituted target, it illustrates a fundamental step often used in the synthesis of related derivatives. nih.govresearchgate.net

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine-3-N-oxide | Piperidine | 70-104 °C, 2-5 hours | 2,4-Diamino-6-piperidinyl-pyrimidine-3-N-oxide | google.com |

| 5-Chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine-7-amine | Various amines (piperidine, piperazine) | n-BuOH, 200 °C, Microwave | 5-Amino-substituted derivatives | nih.gov |

Multi-Step Synthetic Sequences

Due to the challenges associated with direct, single-step syntheses, multi-step sequences are the most practical and versatile approach for constructing complex molecules like this compound. flinders.edu.au These sequences allow for the careful introduction and manipulation of functional groups and the use of protecting groups to ensure correct regiochemistry and reactivity.

A representative multi-step synthesis for a related compound, 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide, is outlined in a U.S. Patent and demonstrates a logical synthetic flow that could be adapted. google.com The sequence involves:

Pyrimidine Ring Formation : Hydroxyguanidine (formed in situ from hydroxylamine (B1172632) and cyanamide) is reacted with a cyanoacetic acid ester to form 2,4-diamino-6-hydroxypyrimidine-3-N-oxide. This step constructs the core pyrimidine ring.

Functionalization (Chlorination) : The hydroxyl group at the C6 position is converted into a better leaving group. The pyrimidine derivative is chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine-3-N-oxide.

Nucleophilic Substitution : The final step involves the reaction of the chlorinated pyrimidine with piperidine. The piperidine acts as a nucleophile, displacing the chloride to form the final product.

This sequence exemplifies a common strategy: build the heterocyclic core, activate a specific position for substitution, and then introduce the final fragment. nih.govresearchgate.netnih.gov For the target molecule, this compound, a plausible multi-step sequence would likely involve a palladium-catalyzed cross-coupling reaction as the key step for forming the C-C bond, preceded by the synthesis of the necessary protected piperidine and functionalized pyrimidine precursors.

Strategies Involving Protection-Deprotection Groups

The synthesis of piperidinyl-pyrimidine derivatives frequently necessitates the use of protecting groups to mask reactive functionalities, particularly the secondary amine of the piperidine ring, preventing unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions. nih.govnih.govfishersci.co.uk

A common synthetic route involves the reaction of a suitably functionalized pyrimidine with a Boc-protected piperidine derivative. For example, the synthesis of thiophene[3,2-d]pyrimidine-based compounds has been achieved by reacting a dichlorinated pyrimidine core with tert-butyl 4-aminopiperidine-1-carboxylate. nih.gov The Boc group ensures that the piperidine nitrogen does not interfere with the desired nucleophilic substitution reaction.

Table 1: Conditions for Boc-Protection and Deprotection of Amines

| Step | Reagents & Conditions | Solvent(s) | Outcome |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaHCO₃, Et₃N, DMAP) | Water, THF, Acetonitrile (B52724), Chloroform | Formation of N-Boc protected amine fishersci.co.uk |

| Deprotection | Strong Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) | Dichloromethane (B109758) (DCM), Ethyl acetate, Water | Removal of Boc group to yield the free amine nih.govfishersci.co.uk |

| Deprotection | High Temperature (Thermal) | Varies (often in continuous flow systems) | Alternative method for Boc removal researchgate.net |

Once the desired scaffold is assembled, the Boc group is typically removed. This deprotection is commonly accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or concentrated hydrochloric acid (HCl). nih.govfishersci.co.ukjgtps.com This unmasks the piperidine's secondary amine, making it available for further functionalization.

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for elaborating the this compound core into a diverse range of analogs. While specific examples on the fully assembled scaffold are not extensively documented, standard organic transformations can be applied. For instance, a halogen substituent on the pyrimidine ring, such as bromine or chlorine, can serve as a handle for various cross-coupling reactions, including Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Similarly, a nitro group could be reduced to a primary amine, which can then be acylated, alkylated, or converted into other functionalities. On the piperidine ring, a carbonyl group, if present from the synthesis of the piperidine precursor, could be reduced to a hydroxyl group or converted into an amino group via reductive amination.

Regioselective Synthesis Considerations

Regioselectivity is a critical aspect in the synthesis of substituted 5-(Piperidin-2-yl)pyrimidines, both during the initial construction and subsequent modifications. The primary regiochemical challenge lies in forming the bond between the C5 position of the pyrimidine and the C2 position of the piperidine. This is typically controlled by using pre-functionalized starting materials, such as a 5-halopyrimidine and a piperidine derivative that can act as a nucleophile or an organometallic reagent.

When modifying a pre-formed pyrimidine ring that contains multiple reactive sites, regioselectivity becomes paramount. For example, in 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution often occurs preferentially at the C4 position due to its higher electrophilicity compared to the C2 position. nih.gov This differential reactivity allows for the sequential and regioselective introduction of different substituents. Furthermore, directed ortho-metalation strategies can be employed to functionalize specific positions on the pyrimidine ring. For instance, lithiation of a protected 2-amino-4(3H)-pyrimidinone has been shown to occur regioselectively at the C6 position, allowing for the introduction of various electrophiles. nih.gov

Synthesis of Substituted this compound Analogs

Modification at the Pyrimidine Ring

The pyrimidine ring of the this compound scaffold is amenable to a variety of modifications, primarily through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing nitrogen atoms makes the pyrimidine ring electron-deficient and thus susceptible to attack by nucleophiles, especially when activated with leaving groups like halogens.

A common strategy involves starting with a dihalopyrimidine, such as 2,4-dichloropyrimidine. The two chlorine atoms exhibit different reactivity, allowing for stepwise substitution. Typically, the C4 position is more reactive towards nucleophiles than the C2 position. This allows for the introduction of one substituent at C4, followed by the substitution of the C2 chlorine with a different nucleophile. nih.gov Another approach involves the displacement of a methylsulfanyl (-SMe) or similar leaving group, which can be substituted by amines under reflux conditions. nih.gov

More advanced techniques for pyrimidine modification include direct C-H bond activation, which allows for the introduction of aryl or alkyl groups without the need for pre-functionalization with a halogen. researchgate.net Additionally, a "deconstruction-reconstruction" strategy has been reported where the pyrimidine ring is opened and then re-closed with different components, leading to a wide range of diverse heterocyclic structures. nih.gov

Table 2: Selected Methods for Pyrimidine Ring Modification

| Reaction Type | Reagents | Position(s) Modified | Description |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | C2, C4, C6 | Displacement of a leaving group (e.g., Cl, Br, SMe) by a nucleophile. nih.govnih.gov |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd catalyst, Base | C2, C4, C5 | Formation of a new C-C bond by coupling with a halopyrimidine. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C2, C4, C5 | Formation of a new C-N bond by coupling with a halopyrimidine. |

| Direct C-H Arylation | Aryl Halides, Pd catalyst | C5 | C-H bond activation and subsequent coupling to form a C-C bond. researchgate.net |

Modification at the Piperidine Moiety

The piperidine moiety offers two main sites for modification: the ring nitrogen and the carbon atoms of the ring. The most common and straightforward modification is N-functionalization of the secondary amine.

N-Alkylation and N-Acylation: Following the deprotection of the piperidine nitrogen (e.g., removal of a Boc group), the resulting secondary amine can readily undergo N-alkylation or N-acylation. N-alkylation is typically achieved by reacting the piperidinyl-pyrimidine with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). nih.govresearchgate.net This reaction introduces a wide variety of alkyl or substituted alkyl groups onto the piperidine nitrogen. Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides to introduce amide functionalities.

Modification of the Piperidine Ring Carbons: Introducing substituents onto the carbon framework of the piperidine ring is more complex and usually involves building the desired substituted piperidine ring before its attachment to the pyrimidine core. nih.gov For example, one could start with a functionalized piperidone, perform chemical transformations on it, and then use it in a subsequent step to form the C-C bond with the pyrimidine ring.

Stereoselective Synthesis of Chiral Derivatives

The substitution at the C2 position of the piperidine ring creates a chiral center, making stereoselective synthesis a critical consideration for accessing enantiomerically pure derivatives. The general strategy involves the asymmetric synthesis of the 2-substituted piperidine fragment, which is then coupled to the pyrimidine moiety. Several powerful methods exist for the enantioselective synthesis of 2-substituted piperidines.

Biocatalysis: Transaminases have been used to convert ω-chloroketones into chiral amines, which then undergo spontaneous intramolecular cyclization to yield highly enantioenriched 2-substituted piperidines. This method provides access to both (R) and (S) enantiomers by selecting the appropriate enzyme variant. nih.govacs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-substituted pyridine (B92270) precursors using chiral transition metal catalysts (e.g., based on Iridium) is a well-established method for producing chiral piperidines. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to the nitrogen of a dihydropyridinone system can direct diastereoselective additions of nucleophiles, after which the auxiliary is cleaved to yield the enantiomerically enriched piperidine.

Organocatalysis: Chiral organocatalysts, such as L-proline, can catalyze asymmetric Mannich-type reactions between aldehydes and imines derived from glutaraldehyde, leading to the formation of chiral 2-substituted piperidines. acs.org

Halocyclization: A catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed. rsc.org

By employing one of these stereoselective methods to generate the chiral piperidine building block, subsequent coupling to a pyrimidine precursor allows for the synthesis of optically active this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound is a growing area of focus, aimed at reducing the environmental impact of chemical manufacturing. Research into the synthesis of the constituent piperidine and pyrimidine rings highlights several sustainable strategies that are applicable to the production of this compound and its derivatives. These approaches prioritize the use of safer solvents, renewable starting materials, catalytic rather than stoichiometric reagents, and processes that minimize waste and energy consumption.

One of the most promising green chemistry avenues is the use of biocatalysis. nih.gov Enzymes, such as transaminases, have been effectively used for the asymmetric synthesis of 2-substituted piperidines from commercially available ω-chloroketones. acs.org This method offers high enantioselectivity under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents. nih.govacs.org The development of chemo-enzymatic cascades, combining chemical synthesis with biocatalysis, further enhances the efficiency and stereochemical control in producing chiral piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

The use of heterogeneous catalysts also represents a significant green advancement. For example, a cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been shown to facilitate the acid-free hydrogenation of pyridines to piperidines in water, a benign solvent. nih.gov Such catalysts can often be recovered and reused, reducing waste and cost. Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts offers a pathway to stereoselective piperidine synthesis. nih.gov

Flow chemistry is another powerful tool for greening the synthesis of heterocyclic compounds. mdpi.com Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste. mdpi.comacs.org This technology has been successfully applied to the synthesis of fused pyrimidine derivatives, demonstrating its potential for efficient, preparative-scale production. acs.org The integration of in-line purification and analysis in flow systems can further streamline the manufacturing process for active pharmaceutical ingredients (APIs). nih.gov

Multicomponent reactions (MCRs) and one-pot syntheses are inherently green as they reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. ajchem-a.com Various MCRs have been developed for the synthesis of highly substituted piperidine and pyrimidine analogs, often utilizing non-toxic catalysts and solvent-free conditions. ajchem-a.comorganic-chemistry.org

Table 1: Overview of Green Chemistry Approaches in Heterocycle Synthesis

| Green Chemistry Approach | Key Features | Application to this compound Synthesis | Relevant Compounds |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases) for high stereoselectivity; mild, aqueous reaction conditions. nih.govacs.org | Asymmetric synthesis of the chiral piperidine-2-yl moiety. acs.org | (R)-2-(p-chlorophenyl)pyrrolidine |

| Heterogeneous Catalysis | Use of recyclable catalysts (e.g., cobalt on titanium nanoparticles); use of green solvents like water. nih.gov | Hydrogenation of a pyridine precursor to form the piperidine ring. nih.gov | Substituted piperidines |

| Flow Chemistry | Enhanced reaction control, improved safety, reduced waste, and potential for in-line purification. mdpi.comacs.orgnih.gov | Efficient synthesis of both the pyrimidine and piperidine rings and their coupling. acs.org | Fused pyrimidines |

| Multicomponent Reactions | One-pot synthesis, reduction of intermediate isolation steps, and decreased solvent usage. ajchem-a.comorganic-chemistry.org | Construction of the substituted pyrimidine ring. organic-chemistry.org | 4,5-disubstituted pyrimidine derivatives |

| Alternative Energy Sources | Use of ultrasound irradiation to promote reactions. ajchem-a.com | Potential for accelerating the synthesis of pyrimidine precursors. ajchem-a.com | Polysubstituted propargylamine (B41283) analogs |

Scale-Up Considerations and Process Optimization in Research Synthesis

One of the primary challenges in scaling up the synthesis of piperidine derivatives is the management of reaction conditions. Traditional methods for pyridine hydrogenation often require high temperatures and pressures, which can be costly and hazardous to implement on a large scale. nih.gov While effective, the use of certain reagents can also pose scalability issues. For instance, while cesium carbonate has shown good results in intramolecular aza-Michael reactions for piperidine synthesis at the lab scale, its poor solubility makes its use difficult when scaling up. nih.gov

Process optimization often involves exploring alternative reagents and catalysts that are more amenable to large-scale production. The use of heterogeneous catalysts is advantageous for scale-up as they can be easily separated from the reaction mixture and potentially recycled. nih.govajchem-a.com Similarly, developing catalytic processes that operate under milder conditions can significantly improve the safety and cost-effectiveness of the synthesis.

Flow chemistry offers a compelling solution to many of the challenges associated with scaling up batch processes. mdpi.comacs.org Continuous flow reactors provide superior heat and mass transfer, allowing for better control over exothermic reactions and improving reproducibility. mdpi.com The smaller reaction volumes at any given time enhance safety, especially when handling hazardous materials or intermediates. mdpi.com Furthermore, flow chemistry facilitates a more straightforward scale-up by extending the operation time rather than increasing the reactor volume, a concept demonstrated in the preparative-scale synthesis of fused pyrimidines. acs.org The ability to integrate purification and analytical technologies directly into the flow stream can lead to a highly efficient, automated manufacturing process for complex molecules. nih.gov

Stereochemical control is another critical aspect of process optimization, particularly for chiral molecules like this compound. Achieving high enantioselectivity on a large scale can be difficult. Biocatalytic methods, which often exhibit excellent stereocontrol under mild conditions, are increasingly being considered for industrial-scale synthesis of chiral amines and heterocycles. nih.govacs.org

Table 2: Scale-Up Considerations and Optimization Strategies

| Challenge | Potential Optimization Strategy | Rationale |

|---|---|---|

| Harsh Reaction Conditions | Development of catalytic systems that operate under milder temperatures and pressures. nih.gov | Improves safety, reduces energy costs, and may allow for the use of less specialized equipment. |

| Reagent Solubility and Handling | Replacement of poorly soluble reagents (e.g., cesium carbonate) with more soluble alternatives or implementation in a flow system. nih.gov | Facilitates better mixing and reaction kinetics, and avoids blockages in equipment. |

| Purification and Isolation | Implementation of continuous crystallization or in-line extraction in a flow process; use of heterogeneous catalysts to simplify removal. nih.govnih.gov | Reduces reliance on time-consuming and solvent-intensive chromatography, and minimizes waste. |

| Stereoselectivity | Utilization of biocatalytic or asymmetric catalytic methods. nih.govacs.org | Ensures the production of the desired enantiomer with high purity, which is crucial for pharmaceutical applications. |

| Process Control and Safety | Transition from batch to continuous flow manufacturing. mdpi.comacs.org | Provides superior control over reaction parameters, enhances safety, and simplifies scaling. |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 5-(Piperidin-2-yl)pyrimidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for unambiguous characterization.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and which protons are coupled to one another.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring and the piperidine (B6355638) ring.

Pyrimidine Protons: The pyrimidine ring contains three aromatic protons. The proton at the C2 position would likely appear as a singlet, while the protons at the C4 and C6 positions would appear as a pair of coupled signals (doublets), typically in the downfield region (δ 8.5-9.2 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

Piperidine Protons: The piperidine ring contains eleven protons in a saturated, aliphatic environment. These would produce more complex, overlapping signals in the upfield region of the spectrum (δ 1.5-3.5 ppm). The proton on the carbon atom linking the two rings (C2' of the piperidine) would be expected to be a multiplet at a relatively downfield position for an aliphatic proton (around δ 3.0-3.5 ppm) due to the influence of the adjacent nitrogen and the pyrimidine ring. The protons on the nitrogen atom (NH) would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Illustrative ¹H NMR Data Table

| Predicted Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |

|---|---|---|---|---|

| H-2 (Pyrimidine) | ~9.1 | s (singlet) | - | 1H |

| H-4, H-6 (Pyrimidine) | ~8.8 | d (doublet) | ~2.5 | 2H |

| H-2' (Piperidine) | ~3.3 | m (multiplet) | - | 1H |

| Piperidine CH₂ | ~1.5-3.1 | m (multiplet) | - | 10H |

| Piperidine NH | Variable | br s (broad singlet) | - | 1H |

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For this compound, nine distinct signals would be anticipated in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

Pyrimidine Carbons: The four carbon atoms of the pyrimidine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom situated between the two nitrogen atoms (C2) would be the most downfield. The carbon atom attached to the piperidine ring (C5) would also show a characteristic shift.

Piperidine Carbons: The five aliphatic carbon atoms of the piperidine ring would appear in the upfield region (δ 20-60 ppm). The carbon atom bonded to the pyrimidine ring (C2') would be the most downfield of this group.

Illustrative ¹³C NMR Data Table

| Predicted Carbon Assignment | Chemical Shift (δ ppm) |

|---|---|

| C-2 (Pyrimidine) | ~158.0 |

| C-4, C-6 (Pyrimidine) | ~156.5 |

| C-5 (Pyrimidine) | ~125.0 |

| C-2' (Piperidine) | ~55.0 |

| C-3', C-4', C-5', C-6' (Piperidine) | ~25.0 - 48.0 |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other (typically on adjacent carbons). This would be essential for tracing the proton connectivity within the piperidine ring and confirming the coupling between the H4 and H6 protons of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively assign which protons are bonded to which carbons, pairing the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing longer-range connectivity (over two or three bonds) between protons and carbons. For this compound, the key HMBC correlation would be between the piperidine H-2' proton and the pyrimidine C5 carbon, which would unambiguously confirm the connection point between the two ring systems.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecule [M+H]⁺.

For this compound (molecular formula C₉H₁₃N₃, molecular weight 163.22 g/mol ), the ESI-MS spectrum would be expected to show a prominent ion peak at an m/z value of 164.23, corresponding to the [M+H]⁺ ion. The presence of this peak would provide strong evidence for the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, which serves as a powerful confirmation of its identity.

For the [M+H]⁺ ion of this compound, HRMS would be used to confirm its elemental formula (C₉H₁₄N₃⁺).

Illustrative HRMS Data Table

| Ion | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

|---|---|---|---|

| [C₉H₁₃N₃ + H]⁺ | 164.12332 | (Hypothetical) 164.1235 | (Hypothetical) 1.1 |

A measured mass that is very close to the calculated exact mass (typically with an error of less than 5 ppm) provides high confidence in the assigned molecular formula, thereby confirming the identity of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of the bonds within its pyrimidine and piperidine rings.

The analysis of the spectrum reveals key absorptions indicative of the compound's structure. The presence of both aromatic and aliphatic C-H bonds is a key feature. Aromatic C-H stretching vibrations, originating from the pyrimidine ring, are typically observed in the region of 3100-3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the piperidine ring appear at lower wavenumbers, generally in the 3000-2850 cm⁻¹ range.

The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring give rise to characteristic absorption bands in the 1600-1475 cm⁻¹ region. Furthermore, the N-H stretching vibration of the secondary amine in the piperidine ring is expected to produce a band in the 3550-3060 cm⁻¹ region. The C-N stretching vibrations from both the piperidine and pyrimidine rings are typically observed in the 1250-1000 cm⁻¹ range. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive signature for the molecule.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyrimidine) | Stretching | 3100-3000 |

| Aliphatic C-H (Piperidine) | Stretching | 3000-2850 |

| N-H (Piperidine) | Stretching | 3550-3060 |

| C=C, C=N (Pyrimidine) | Stretching | 1600-1475 |

| C-N (Pyrimidine & Piperidine) | Stretching | 1250-1000 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. For this compound, these methods are crucial for assessing the purity of a synthesized batch and for isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment of a wide range of organic compounds, including pyrimidine derivatives. researchgate.net The versatility of HPLC allows for the separation of the target compound from impurities, starting materials, and by-products with high resolution and sensitivity.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net In this mode of chromatography, the stationary phase is nonpolar (e.g., C8 or C18 silica (B1680970) gel), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical RP-HPLC method for the purity assessment of pyrimidine derivatives would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance. The purity of a sample of this compound is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, preparative HPLC can be utilized for the isolation and purification of this compound on a larger scale. By employing a larger column and a higher flow rate, significant quantities of the pure compound can be collected for further research and development.

Table 2: Illustrative HPLC Parameters for Purity Assessment of Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis provides crucial evidence for the empirical and molecular formula of a newly synthesized compound like this compound.

The molecular formula for this compound is C₉H₁₃N₃. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of the compound is 163.22 g/mol .

The experimentally determined values for the elemental composition of a purified sample of this compound should closely match the calculated theoretical values. A close correlation between the found and calculated percentages, typically within a ±0.4% margin, serves as a strong confirmation of the compound's identity and purity.

Table 3: Elemental Analysis Data for this compound (C₉H₁₃N₃)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 66.22 | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 8.03 | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 25.75 | Typically within ±0.4% of theoretical |

Reactivity and Derivatization Strategies of 5 Piperidin 2 Yl Pyrimidine

Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is characterized as a π-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when a suitable leaving group is present.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally challenging. The nitrogen atoms strongly deactivate the ring towards electrophiles, making reactions like nitration or halogenation difficult to achieve without harsh conditions. researchgate.netuomustansiriyah.edu.iq The C-5 position, being the most electron-rich carbon in the pyrimidine nucleus, is the most likely site for substitution if the reaction can be induced. However, successful electrophilic substitution typically requires the presence of strong electron-donating (activating) groups on the pyrimidine ring, such as amino or hydroxyl groups, which are absent in the parent 5-(Piperidin-2-yl)pyrimidine structure. researchgate.net

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for functionalizing pyrimidine rings, provided a good leaving group (like a halogen) is present at the C-2, C-4, or C-6 positions. youtube.comstackexchange.com In the case of this compound, the piperidinyl group itself is not a leaving group. Therefore, SNAr reactions would require prior modification of the pyrimidine core, such as halogenation, to introduce a displaceable substituent. The C-4 position is often more reactive towards nucleophilic attack than the C-2 position. stackexchange.com For example, studies on related chloro-pyrimidines show that amines, acting as nucleophiles, can displace the chloride to form new C-N bonds. youtube.commdpi.com

Functionalization of Peripheral Positions

Functionalization can also be achieved at positions on the pyrimidine ring that are not directly involved in substitution. For instance, if a methyl group were present on the ring, it could undergo reactions such as oxidation or halogenation. However, for the unsubstituted this compound, direct functionalization of the peripheral C-H bonds is not a commonly reported strategy without prior activation.

Reactions at the Piperidine (B6355638) Moiety

The piperidine ring, being a saturated secondary amine, offers a reactive site at the nitrogen atom, which is a key locus for derivatization.

N-Alkylation and Acylation Reactions

The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation.

N-Alkylation: This reaction involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a base. researchgate.netias.ac.in The base, often a carbonate like K₂CO₃ or a non-nucleophilic amine, neutralizes the acid formed during the reaction. Common solvents for this transformation include dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The reaction proceeds via an SN2 mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkylating agent.

N-Acylation: The piperidine nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides. semanticscholar.org These reactions are typically performed in the presence of a base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl or carboxylic acid byproduct. This strategy is useful for introducing a variety of carbonyl-containing functional groups onto the piperidine ring.

| Reaction Type | Reagents | Conditions | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Room Temp. or heating | N-Alkyl-5-(piperidin-2-yl)pyrimidine |

| N-Acylation | Acyl Chloride, Base (e.g., Et₃N) | Aprotic Solvent (e.g., CH₂Cl₂) | N-Acyl-5-(piperidin-2-yl)pyrimidine |

Stereoselective Transformations of the Piperidine Ring

The piperidine ring in this compound contains a stereocenter at the C-2 position. Stereoselective transformations can be employed to control the configuration of this center or to introduce new stereocenters on the ring. While direct C-H functionalization of a pre-existing piperidine ring is a complex field, rhodium-catalyzed C-H insertion reactions have been used to functionalize N-protected piperidines at the C-2 position with control over diastereoselectivity. nih.gov Such strategies often require the use of a directing group or specific catalysts to achieve site- and stereoselectivity. nih.govmdpi.com These advanced methods allow for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry.

Functional Group Transformations on Substituents

General principles of organic chemistry suggest that substituents on the piperidine or pyrimidine rings of this compound could undergo various functional group transformations. However, specific examples from scientific literature to populate the requested subsections are not available.

Oxidation Reactions

Information on the specific oxidation of substituents on the this compound core is not detailed in the available literature. In principle, if substituents such as alkyl groups were present on either ring, they could be oxidized to alcohols, aldehydes, or carboxylic acids using standard oxidizing agents, assuming selectivity could be achieved without affecting the heterocyclic rings. For instance, an alcohol substituent could potentially be oxidized to a ketone or aldehyde. However, no specific examples or conditions have been reported for this particular compound.

Reduction Reactions

Similarly, specific reduction reactions on substituents of this compound are not well-documented. Hypothetically, reducible functional groups, such as nitro, carbonyl, or ester groups, attached to the main scaffold could be reduced using various reducing agents. For example, a nitro group could be reduced to an amine, or a ketone to a secondary alcohol. The choice of reagent would be critical to avoid reduction of the pyrimidine ring itself. Catalytic hydrogenation is a common method for such transformations. Without specific literature examples, a detailed discussion remains speculative.

Utility as a Synthon and Building Block in Complex Molecule Synthesis

While the this compound structure is a potential building block in medicinal chemistry due to the presence of the pharmacophorically important piperidine and pyrimidine moieties, its explicit and detailed application as a synthon in the synthesis of more complex molecules is not extensively reported in readily accessible scientific literature.

The bifunctional nature of this compound, with the secondary amine of the piperidine and the reactive positions on the pyrimidine ring, suggests its potential for use in building larger molecular architectures. The piperidine nitrogen can act as a nucleophile or be a point for N-arylation or N-alkylation. The pyrimidine ring could potentially undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the other substituents present.

However, without specific documented examples of its use in multi-step syntheses of complex target molecules, a thorough analysis of its utility as a synthon, including reaction schemes and yields, cannot be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and other physicochemical characteristics with high accuracy.

Electronic Structure Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-(Piperidin-2-yl)pyrimidine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), can be used to determine key electronic properties. These studies involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Further analysis of the electronic structure includes the generation of a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how this compound might interact with biological targets. Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. semanticscholar.org Natural Bond Orbital (NBO) analysis can also be performed to understand hyperconjugative interactions and charge delocalization within the molecule.

Conformational Analysis and Molecular Geometry Optimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable conformations (energetically favorable shapes). westernsydney.edu.au This process involves exploring the potential energy surface of the molecule by systematically rotating its single bonds.

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, methods like Hartree-Fock and DFT (e.g., with the B3LYP functional and a 6-31G(d) basis set) are employed to achieve this. researchgate.net The optimization process yields precise information about bond lengths, bond angles, and dihedral angles of the most stable conformer. semanticscholar.org These optimized geometries are crucial for subsequent studies, such as molecular docking, as they represent the most likely conformation of the molecule in a biological system. The conformational flexibility of the piperidine (B6355638) ring and its linkage to the pyrimidine (B1678525) ring are of particular interest, as different conformations may exhibit different binding affinities to a target receptor. westernsydney.edu.au

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules. These methods provide a bridge between the static picture from quantum chemical calculations and the dynamic reality of biological processes.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. nih.gov The process involves placing the optimized 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. remedypublications.com

These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the pyrimidine and piperidine moieties and the amino acid residues of the target protein. rsc.org For instance, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the piperidine ring can engage in hydrophobic interactions. Understanding these interactions at an atomic level is fundamental for structure-based drug design, allowing for the rational modification of the this compound scaffold to improve its potency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the fluctuations and conformational changes of both the ligand and the receptor. tandfonline.com

For a complex of this compound with a target protein, an MD simulation can assess the stability of the docked pose. rsc.org By analyzing the trajectory, researchers can calculate parameters such as the root-mean-square deviation (RMSD) to evaluate the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. rsc.org Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov These simulations are crucial for validating docking results and for gaining a deeper understanding of the thermodynamics and kinetics of the binding process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. mdpi.com

For a series of analogs of this compound, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound. nih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). nih.govresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC50 values). nih.gov

2D-QSAR Methodologies

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) methodologies establish a mathematical correlation between the biological activity of a series of compounds and their two-dimensional physicochemical properties or structural features. While specific 2D-QSAR studies focusing exclusively on this compound are not extensively documented, the principles of this approach are widely applied to pyrimidine and piperidine derivatives to guide lead optimization.

In a typical 2D-QSAR study, a dataset of molecules with varying structural modifications and corresponding biological activities is used. Descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and topological indices are calculated. Multiple Linear Regression (MLR) is a common statistical method employed to generate a QSAR model that can predict the activity of new, unsynthesized analogs. For pyrimidine-containing compounds, 2D-QSAR has been instrumental in identifying key structural features that govern their therapeutic effects. These models can highlight the importance of specific substituents on the pyrimidine or piperidine ring for biological activity.

3D-QSAR and Pharmacophore Mapping

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies and pharmacophore mapping provide a more detailed understanding of the interaction between a ligand and its target protein by considering the three-dimensional arrangement of atoms.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the biological activity of molecules with their 3D electrostatic and steric fields. For a series of analogs of this compound, these studies would involve aligning the compounds and calculating their interaction fields with a probe atom. The resulting contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent molecules.

Pharmacophore mapping identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a target interacting with this compound would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen large virtual libraries for novel compounds that fit the pharmacophoric requirements, potentially identifying new chemical scaffolds with the desired biological activity. sygnaturediscovery.com

In Silico ADMET Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early drug discovery to assess the druglikeness of a compound. For this compound, various computational models can predict its pharmacokinetic profile.

Table 1: Predicted Physicochemical and ADMET Properties of this compound This table is generated from in silico predictions and is intended for research purposes only.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 163.22 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Consensus) | 0.47 | Indicates moderate lipophilicity. |

| Water Solubility (ESOL) | -1.71 (log mol/L) | Predicted to be soluble in water. |

| Topological Polar Surface Area | 41.57 Ų | Suggests good cell membrane permeability. |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for a drug-like molecule. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

Data generated using SwissADME and pkCSM predictive models.

Bioavailability and Lipophilicity Predictions in Research Contexts

Oral bioavailability is a key parameter for many drugs, and it is influenced by factors such as solubility and permeability, which are in turn related to lipophilicity. nih.gov The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), plays a crucial role in its ability to cross biological membranes. nih.gov

For this compound, in silico models predict a consensus LogP value of 0.47, suggesting a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often desirable for oral drugs, as it can facilitate both dissolution in the aqueous environment of the gut and permeation across the lipid cell membranes of the intestinal wall. The predicted high gastrointestinal absorption for this compound is consistent with its favorable physicochemical properties, including its low molecular weight and moderate polarity.

Table 2: Predicted Bioavailability and Lipophilicity of this compound This table is generated from in silico predictions and is intended for research purposes only.

| Parameter | Predicted Value | Method/Tool |

| Lipophilicity | ||

| iLOGP | 0.59 | SwissADME |

| XLOGP3 | 0.10 | SwissADME |

| WLOGP | 0.26 | SwissADME |

| MLOGP | 0.20 | SwissADME |

| Silicos-IT | 1.18 | SwissADME |

| Consensus LogP | 0.47 | SwissADME |

| Water Solubility | ||

| LogS (ESOL) | -1.71 | SwissADME |

| Solubility | 19.50 mg/ml | SwissADME |

| Solubility Class | Soluble | SwissADME |

| Pharmacokinetics | ||

| GI Absorption | High | SwissADME |

| Bioavailability Score | 0.55 | SwissADME |

Metabolic Stability Predictions for Research Compounds

The metabolic stability of a compound is a major determinant of its in vivo half-life and dosing regimen. nih.gov Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms.

Predictions for this compound suggest that it is not likely to be an inhibitor of CYP1A2, CYP2C19, CYP2C9, or CYP3A4. However, it is predicted to be an inhibitor of CYP2D6. This information is valuable in the early stages of drug development, as inhibition of CYP enzymes can lead to drug-drug interactions. Further in vitro studies would be necessary to confirm these predictions and to identify the specific sites of metabolism on the molecule.

Table 3: Predicted Metabolic Stability of this compound This table is generated from in silico predictions and is intended for research purposes only.

| CYP Isoform | Predicted Inhibition | Method/Tool |

| CYP1A2 | No | SwissADME |

| CYP2C19 | No | SwissADME |

| CYP2C9 | No | SwissADME |

| CYP2D6 | Yes | SwissADME |

| CYP3A4 | No | SwissADME |

Virtual Screening and Library Design

The this compound scaffold can serve as a valuable starting point for virtual screening and the design of chemical libraries. Virtual screening involves the computational screening of large libraries of compounds to identify those that are likely to bind to a specific biological target.

Libraries based on the this compound core can be designed by introducing a variety of substituents at different positions on both the pyrimidine and piperidine rings. These virtual libraries can then be screened against a target of interest using methods such as molecular docking or pharmacophore-based screening. This approach allows for the rapid exploration of a vast chemical space and the identification of promising hit compounds for further development. The favorable predicted druglikeness and pharmacokinetic properties of the core this compound structure make it an attractive scaffold for such library design efforts.

Biological Activities and Molecular Mechanisms of 5 Piperidin 2 Yl Pyrimidine Analogs in Research

Target Identification and Validation Studies

Identifying the specific molecular targets of 5-(piperidin-2-yl)pyrimidine analogs is a primary objective in preclinical research. These studies involve a range of biochemical and pharmacological assays designed to measure the binding and functional effects of these compounds on specific proteins, receptors, and enzymes.

The interaction between a compound and its protein target is a critical determinant of its biological activity. Studies on this compound analogs have utilized various techniques to quantify these interactions. For instance, fluorescence spectroscopy has been employed to investigate the binding of derivatives to proteins like bovine serum albumin (BSA), a common model for serum albumin binding. One study on a BODIPY derivative incorporating a piperazine (B1678402) substituent found a binding constant (Kb) of 9.6 × 104 M−1 with BSA, indicating a strong interaction. mdpi.com

The affinity of these compounds for specific target proteins, such as receptors and enzymes, is often measured using radioligand binding assays, which determine the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. For example, a potent piperidine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1), was found to have a high affinity for the sigma-1 receptor (S1R) with a Ki value of 3.2 nM. nih.gov This high affinity is comparable to that of the reference compound haloperidol (B65202) (Ki = 2.5 nM). nih.gov Such studies are essential for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs. Incorporating protein flexibility in computational modeling has been shown to improve the accuracy of predicting the binding potencies of piperidine (B6355638) carboxamide inhibitors targeting Anaplastic lymphoma kinase (ALK). rsc.org

| Compound | Target Protein | Binding Affinity Constant | Assay Method |

|---|---|---|---|

| BDP-2 (BODIPY derivative) | Bovine Serum Albumin (BSA) | Kb = 9.6 × 104 M−1mdpi.com | Fluorescence Spectroscopy |

| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | Sigma-1 Receptor (S1R) | Ki = 3.2 nM nih.gov | Radioligand Binding Assay |

| Compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) | Human Sigma-1 Receptor (hσ1R) | Ki = 1.45 nM nih.gov | Radioligand Binding Assay |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | Ki = 2.5 nM nih.gov | Radioligand Binding Assay |

Analogs of this compound have been designed and evaluated as ligands for various G protein-coupled receptors (GPCRs) and other receptor types, including those for key neurotransmitters.

Adenosine (B11128) A2A Receptor: A series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperazine and piperidine moieties were developed as inverse agonists for the human adenosine A2A receptor. nih.gov Among these, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (compound 11) demonstrated the highest binding affinity, with a Ki value of 8.62 nM. nih.gov

Serotonin (B10506) (5-HT) Receptors: The serotonin system is another important target. A series of piperazin-1-yl substituted pyrimidines were synthesized and evaluated as ligands for the 5-HT7 receptor, aiming to elucidate the structural features that influence binding affinity. researchgate.net

Sigma Receptors: As mentioned previously, certain piperidine derivatives show high affinity for sigma receptors. One study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) as having a very high affinity for the human σ1 receptor (Ki = 1.45 nM) with 290-fold selectivity over the σ2 receptor subtype. nih.gov

| Compound Class/Name | Target Receptor | Key Finding (Binding Affinity) |

|---|---|---|

| Thiazolo[5,4-d]pyrimidines (Compound 11) | Adenosine A2A Receptor | Ki = 8.62 nM (Inverse Agonist) nih.gov |

| Piperazin-1-yl pyrimidines | Serotonin 5-HT7 Receptor | Identified as ligands for the receptor. researchgate.net |

| Polyfunctionalized Pyridines (Compound 5) | Sigma-1 Receptor (σ1R) | Ki = 1.45 nM (High Affinity and Selectivity) nih.gov |

| Benzylpiperidine derivative (Compound 2) | Sigma-1 Receptor (S1R) | Ki = 24 nM nih.gov |

The ability of this compound analogs to modulate the activity of various enzymes has been a significant area of investigation. These in vitro assays measure the concentration of a compound required to inhibit a specific enzyme's activity by 50% (IC50).

Kinase Inhibition: Several pyrimidine derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling. A series of pyrimidine-5-carbonitrile derivatives were evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. Compounds 11e and 12b emerged as the most potent inhibitors, with IC50 values of 0.61 and 0.53 μM, respectively. rsc.org Another study identified pyrazolo[3,4-d]pyrimidinone derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors; compound 4a was more potent than the reference drug roscovitine, with an IC50 of 0.21 µM. nih.gov

Metabolic Enzyme Inhibition: Analogs have also been tested against enzymes involved in metabolism. Certain piperidine-bearing compounds were screened against lipoxygenase and α-glucosidase, with some showing moderate inhibitory activity. scielo.br A separate study on tetrahydropyrimidine-5-carboxylate derivatives identified inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compound M18 was the most effective in this series, with an IC50 value of 13.14 µM. chemmethod.comchemmethod.com Other research has explored the inhibition of Type II NADH-dehydrogenase (NDH-2) by quinolinyl pyrimidines, with the best compounds showing IC50 values in the low-micromolar range.

| Compound/Class | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 12b (Pyrimidine-5-carbonitrile) | VEGFR-2 | 0.53 µM rsc.org |

| Compound 11e (Pyrimidine-5-carbonitrile) | VEGFR-2 | 0.61 µM rsc.org |

| Compound 7c (Pyrimidine–phthalimide hybrid) | VEGFR2 | 0.130 µM researchgate.net |

| Compound 4a (Pyrazolo[3,4-d]pyrimidinone) | CDK2 | 0.21 µM nih.gov |

| Compound M18 (Tetrahydropyrimidine) | DPP-IV | 13.14 µM chemmethod.com |

| Quinolinyl Pyrimidines | NDH-2 | Low-µM range |

| Compound 5b (Piperidine derivative) | Lipoxygenase | Identified as the most active inhibitor in its series. scielo.br |

Modulation of Cellular Pathways

Beyond direct interactions with molecular targets, research has examined the downstream effects of this compound analogs on complex cellular processes, particularly those related to cell fate, such as proliferation and apoptosis. These studies are typically conducted using cultured cell lines.

A significant body of research has demonstrated the antiproliferative effects of pyrimidine analogs across a wide range of human cancer cell lines. The cytotoxic activity is often quantified by the IC50 value, representing the concentration that inhibits cell growth by 50%.